molecular formula C8H6F2N2 B13053389 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B13053389
M. Wt: 168.14 g/mol
InChI Key: ACPIWQVDQUXVEV-UHFFFAOYSA-N
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Description

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 2085783-57-7) is a fluorinated heterocyclic compound with a molecular formula of C8H6F2N2 and a molecular weight of 168.15 g/mol . It belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of structures, which are privileged scaffolds in medicinal chemistry and drug discovery. The specific 4,5-difluoro and 1-methyl substitutions on this core structure are designed to fine-tune the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable building block for constructing more complex bioactive molecules . This compound serves as a key synthetic intermediate in pharmaceutical research for the development of novel enzyme inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized for its significant research value and is extensively utilized in the synthesis of potent small-molecule inhibitors targeting a range of therapeutic targets . For instance, derivatives of this core have been investigated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B) for potential application in central nervous system (CNS) and inflammatory diseases , as well as potent inhibitors of fibroblast growth factor receptors (FGFRs) and c-Met kinase for oncology research. The mechanism of action for the final bioactive molecules often involves high-affinity binding to the target protein's active site, facilitated by the azaindole core's ability to form critical hydrogen bonds, as demonstrated in kinase inhibitor research . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

4,5-difluoro-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6F2N2/c1-12-3-2-5-7(10)6(9)4-11-8(5)12/h2-4H,1H3

InChI Key

ACPIWQVDQUXVEV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C(=CN=C21)F)F

Origin of Product

United States

Preparation Methods

Fluorination at Positions 4 and 5

  • Method: Electrophilic fluorination using reagents such as Selectfluor® under anhydrous conditions (e.g., acetonitrile solvent at ~70°C) is employed to introduce fluorine atoms specifically at the 4 and 5 positions of the pyrrolo[2,3-B]pyridine core.

  • Regioselectivity Control: The use of bulky protecting groups, such as the tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group at the nitrogen, sterically directs fluorination to the 4,5-positions by shielding other reactive sites. Monitoring by ^19F NMR ensures selective difluorination with minimal over-fluorination.

Nitrogen Methylation

  • Method: Methylation of the nitrogen at position 1 is typically achieved by deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with methyl iodide (MeI). This step converts the N-H group to N-CH3, yielding 1-methyl-1H-pyrrolo[2,3-B]pyridine derivatives.

  • Reaction Conditions: The reaction is conducted under inert atmosphere, with temperature control (often 0°C to room temperature) to optimize yield and prevent side reactions.

Palladium-Catalyzed Cross-Coupling

  • Application: Palladium-catalyzed Suzuki-Miyaura cross-coupling is a key step for constructing the pyrrolo[2,3-B]pyridine core and introducing various substituents.

  • Typical Reagents and Conditions:

    Reagent/Component Amount/Equiv. Role
    5-Bromo-1H-pyrrolo[2,3-B]pyridine 1 equiv Halogenated substrate
    Phenylboronic acid 1.2 equiv Boronic acid coupling partner
    Potassium carbonate 3 equiv Base
    Pd catalyst (e.g., Pd(dppf)Cl2) 0.05 equiv Catalyst
    Solvent (dioxane/water 2.5:1) Sufficient volume Reaction medium
    Temperature ~80°C Heating for reaction
  • Procedure: The reaction mixture is degassed and heated under nitrogen atmosphere, followed by workup involving acidification, extraction, drying, and purification via ion-exchange resins or chromatography.

Protection and Deprotection Strategies

  • The TIPS group is commonly used to protect the nitrogen during fluorination and cross-coupling steps to prevent unwanted reactions at this site. It is introduced by reaction of the deprotonated nitrogen with tris(1-methylethyl)silyl chloride.

  • Deprotection is achieved under mild acidic or basic conditions, allowing selective removal of the TIPS group without affecting other functionalities.

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1. N-Protection Silylation NaH, tris(1-methylethyl)silyl chloride, THF, 0°C to RT Formation of N-TIPS protected intermediate
2. Electrophilic Fluorination Fluorination Selectfluor®, acetonitrile, 70°C Introduction of fluorines at C4 and C5
3. N-Methylation Alkylation NaH, MeI, THF, inert atmosphere Formation of N-methyl derivative
4. Cross-Coupling Suzuki-Miyaura coupling Pd catalyst, phenylboronic acid, K2CO3, dioxane/water, 80°C Formation of substituted pyrrolopyridine

Research Findings and Yield Data

  • Yields: N-TIPS protection yields range from 36–75%, depending on purification method (chromatography vs. crystallization).

  • Fluorination: High regioselectivity is achieved with minimal side products, confirmed by ^19F NMR.

  • Methylation: Efficient methylation with typical yields above 70%.

  • Cross-Coupling: Suzuki reactions proceed with yields varying from 50–80%, influenced by substrate and catalyst choice.

Analytical Techniques for Characterization

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Typical Yield (%)
Nitrogen Protection NaH, TIPS-Cl, THF, 0°C to RT Protect N-H to direct fluorination 36–75
Electrophilic Fluorination Selectfluor®, Acetonitrile, 70°C Introduce F at C4 and C5 positions High regioselectivity
Nitrogen Methylation NaH, MeI, THF, inert atmosphere Methylate N1 position >70
Palladium Cross-Coupling Pd catalyst, phenylboronic acid, K2CO3, dioxane/water, 80°C Form substituted pyrrolopyridine core 50–80
Deprotection (if needed) Acidic or basic conditions Remove TIPS protecting group Quantitative

Chemical Reactions Analysis

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has been investigated for several pharmacological activities:

  • Anticancer Activity :
    • Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit anticancer properties by inhibiting cancer cell proliferation through various mechanisms. One study highlighted its potential against specific cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties :
    • Compounds in the pyrrolo[2,3-b]pyridine class have shown promise as anticonvulsants. Their mechanism may involve modulation of neurotransmitter systems or ion channels .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of this compound has been explored in various models. It may inhibit pro-inflammatory cytokines and pathways, providing a therapeutic avenue for inflammatory diseases .
  • Antimicrobial Activity :
    • Some derivatives have demonstrated antimicrobial properties against a range of pathogens. This includes efficacy in vitro against bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in the Bulletin of Chemical Society of Ethiopia evaluated various pyrrolo[2,3-b]pyridine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (PC3 and K562), suggesting their potential as lead compounds for cancer therapy .

Case Study 2: Anticonvulsant Properties

In another investigation focused on anticonvulsant activity, derivatives of pyrrolo[2,3-b]pyridine were tested in animal models for their ability to prevent seizures induced by chemical agents. The results showed promising anticonvulsant effects comparable to existing treatments .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cells
AnticonvulsantEffective in seizure prevention
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEfficacy against various bacterial and fungal strains

Mechanism of Action

The mechanism of action of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets, such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of cancer cell growth and metastasis.

Comparison with Similar Compounds

Core Modifications

  • 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine : Features dual fluorine atoms at C4/C5 and a methyl group at N1. Fluorine’s electronegativity enhances dipole interactions and hydrophobic binding .
  • 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 22) : Substituted with bromine at C5 and methyl at N1. Bromine’s bulkiness may reduce solubility compared to fluorine but increases polarizability .
  • 3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (Compound 21f) : Contains an ethynylbenzonitrile group at C3 and a dimethoxyphenyl substituent at C5, favoring π-π stacking and hydrogen bonding .

Substitution Patterns

Compound Substituents (Positions) Key Structural Features
4,5-Difluoro-1-methyl F (C4, C5); CH₃ (N1) High electronegativity, compact structure
5-Bromo-1-methyl (22) Br (C5); CH₃ (N1) Halogenated, moderate steric hindrance
3-Methoxy derivatives (e.g., 4h) CF₃ (C5); OCH₃ (C3) Hydrophobic interactions, ligand efficiency

Key Methods

  • 4,5-Difluoro-1-methyl : Likely synthesized via halogenation (fluorination) of a pyrrolo[2,3-b]pyridine precursor, followed by N-methylation using methyl iodide or similar reagents .
  • Compound 22 : Synthesized via NaH-mediated methylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine in THF, yielding 75% crystallized product .
  • Compound 4h: Derived from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine via aldehyde condensation, achieving nanomolar FGFR inhibition .

Yield and Purity Trends

Purity for fluorinated compounds is typically >95% due to stringent chromatographic purification .

Physicochemical Properties

  • Lipophilicity: Fluorine atoms in 4,5-Difluoro-1-methyl increase logP compared to non-fluorinated analogs, enhancing membrane permeability.
  • Solubility : The methyl group at N1 may reduce aqueous solubility relative to hydroxyl- or amine-substituted derivatives.
  • Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, prolonging half-life .

Biological Activity

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H4F2N2
  • Molecular Weight : 154.12 g/mol
  • CAS Number : 685513-89-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate fluorinated precursors with pyrrole derivatives. Various methodologies have been explored to optimize yields and purity, including the use of polyfluoroalkyl-1,3-diketones in the reaction process .

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. In particular, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and effectively arrest cell cycle progression in the G2/M phase. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyrrolo ring enhance these biological activities .

Antimicrobial Properties

Compounds related to this compound have shown promising antimicrobial activity against various pathogens. For instance, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents. The presence of fluorine atoms appears to play a critical role in enhancing the antimicrobial efficacy of these compounds .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of pyrrolo[2,3-b]pyridine derivatives. Some studies suggest that these compounds may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. This area of research is still developing but shows promise for future therapeutic applications .

Study 1: Apoptosis Induction in A549 Cells

A study conducted by researchers aimed at evaluating the apoptotic effects of this compound on A549 cells. The findings indicated a significant increase in apoptotic markers and a notable decrease in cell viability when treated with this compound compared to controls. This study underscores the compound's potential as an anticancer agent .

Study 2: Antibacterial Efficacy

Another study assessed the antibacterial activity of various pyrrolo derivatives against Escherichia coli and Staphylococcus aureus. Results showed that specific modifications to the pyrrolo structure led to enhanced antibacterial properties, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Table: Biological Activities Overview

Biological ActivityEffectivenessReference
AntitumorInduces apoptosis in A549 cells
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveModulates oxidative stress pathways

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